molecular formula C21H17N3O5S B2423812 2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941935-83-7

2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2423812
CAS No.: 941935-83-7
M. Wt: 423.44
InChI Key: ISTPWWDDDAUYLA-UHFFFAOYSA-N
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Description

2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Potential Acetylcholinesterase Inhibitors and Antioxidant Activity

A study explored the synthesis of new morpholine-linked thiazoles, which showed potential as inhibitors of acetylcholinesterase, a target for Alzheimer's disease therapy. The research found that specific hybrids exhibited significant inhibition of acetylcholinesterase and demonstrated notable DPPH antioxidant activity, suggesting their potential application in neurodegenerative diseases treatment and antioxidant roles (Mekky, Sanad, & El-Idreesy, 2021).

Anti-Inflammatory and Molecular Docking Studies

Another study focused on synthesizing and evaluating a series of novel compounds for their anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory effects, suggesting their utility in developing new therapeutic agents for inflammation-related disorders. Molecular docking studies further elucidated their mechanism of action, potentially offering insights into their interactions with human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Phosphoinositide 3-Kinase Inhibition

Research identifying 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) highlighted their potential in cancer therapy. These compounds were effective in xenograft models of tumor growth, demonstrating their application in designing new anticancer strategies (Alexander et al., 2008).

Anticonvulsant Evaluation

The anticonvulsant activity of indoline derivatives was evaluated, revealing significant efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This study provided a basis for the development of new anticonvulsant drugs, with the most effective compound showing a promising safety profile and effectiveness in preclinical models (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Biochemical Analysis

Biochemical Properties

These interactions can be either inhibitory or stimulatory, depending on the specific structure of the thiazole derivative and the nature of the biomolecule it interacts with .

Cellular Effects

The cellular effects of 2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate are currently unknown. Thiazole derivatives have been shown to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the exact structure of the thiazole derivative and the type of cells it interacts with .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar thiazole derivatives have shown that these compounds can have both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied yet. It is common for the effects of thiazole derivatives to vary with dosage .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-18(12-24-19(26)14-3-1-2-4-15(14)20(24)27)29-13-5-6-16-17(11-13)30-21(22-16)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPWWDDDAUYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.